1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Protein Kinase B (PKB/Akt) Inhibitor
This compound has been found to be a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . It has been optimized to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Antitumor Agent
Due to its ability to inhibit PKB, this compound has potential as an antitumor agent. Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
Multi-Targeted Kinase Inhibitor
This compound has shown promising cytotoxic effects against different cancer cell lines. It has significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, making it a potential multi-targeted kinase inhibitor .
Apoptosis Inducer
The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
FLT3 and CDK Inhibitor
A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
CNS-Inhibitors and Anti-Inflammatory Agents
Compounds similar to this have exhibited a wide variety of interesting biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide interacts with CDK2 in an ATP-competitive manner , inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The compound’s action primarily affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, can lead to the development of potent and orally bioavailable inhibitors .
Result of Action
The inhibition of CDK2 by 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in a decrease in cell viability and proliferation, particularly in cancer cells .
properties
IUPAC Name |
1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-14-20-15-12-5-3-4-6-13(12)24-16(15)18(21-14)22-9-7-11(8-10-22)17(19)23/h3-6,11H,2,7-10H2,1H3,(H2,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHYNPBKHVELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)N)OC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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